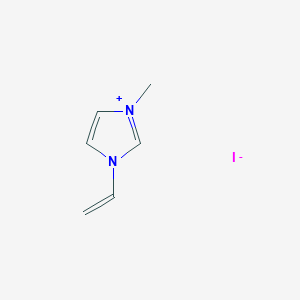![molecular formula C56H68Cl4CuN16S4 B12103170 Copper;[dimethylamino-[[15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-nonadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride](/img/structure/B12103170.png)
Copper;[dimethylamino-[[15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-nonadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper;[dimethylamino-[[15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[286113,10112,19121,2804,9013,18022,27031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-nonadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride is a complex copper compound with a highly intricate structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of copper ions with a complex ligand system. The ligand system is designed to provide multiple binding sites for the copper ions, ensuring a stable complex formation. The reaction conditions often include:
Solvent: A polar solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
Temperature: Elevated temperatures to facilitate the coordination process.
pH: Controlled pH to maintain the stability of the ligand and copper ions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Such as crystallization or chromatography to isolate the pure compound.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, altering its oxidation state.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Coordination: The compound can form additional coordination bonds with other metal ions or ligands.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Ligand Exchange: Using different ligands like phosphines or amines for substitution reactions.
Coordination Reactions: Often carried out in polar solvents with controlled temperature and pH.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state copper complexes, while substitution reactions may produce new ligand-copper complexes.
科学研究应用
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including:
Cross-Coupling Reactions: Facilitating the formation of carbon-carbon bonds.
Oxidation Reactions: Acting as a catalyst for the oxidation of organic substrates.
Biology
In biological research, this compound is studied for its potential as a metallodrug, with applications in:
Anticancer Therapy: Investigating its ability to interact with DNA and induce apoptosis in cancer cells.
Enzyme Inhibition: Exploring its role as an inhibitor of metalloenzymes.
Medicine
In medicine, the compound’s unique properties are being explored for:
Diagnostic Imaging: Using its coordination chemistry for the development of contrast agents.
Therapeutic Agents: Investigating its potential as a therapeutic agent for various diseases.
Industry
In industrial applications, this compound is used in:
Material Science: Developing new materials with unique electronic and magnetic properties.
Catalysis: Enhancing the efficiency of industrial catalytic processes.
作用机制
The mechanism of action of this compound involves its ability to coordinate with various molecular targets. The copper center can interact with:
DNA: Binding to DNA and causing structural changes that lead to cell death.
Proteins: Inhibiting the activity of metalloenzymes by binding to their active sites.
Reactive Oxygen Species (ROS): Generating ROS that can induce oxidative stress in cells.
相似化合物的比较
Similar Compounds
Copper(II) sulfate: A simpler copper compound with different coordination chemistry.
Copper(II) acetate: Another copper complex with distinct ligand coordination.
Copper(II) chloride: A basic copper salt with different reactivity.
Uniqueness
What sets Copper;[dimethylamino-[[15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-nonadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride apart is its highly complex ligand system, which provides multiple binding sites and unique reactivity. This complexity allows for a wide range of applications and interactions that simpler copper compounds cannot achieve.
属性
分子式 |
C56H68Cl4CuN16S4 |
|---|---|
分子量 |
1298.9 g/mol |
IUPAC 名称 |
copper;[dimethylamino-[[15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-nonadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride |
InChI |
InChI=1S/C56H68N16S4.4ClH.Cu/c1-65(2)53(66(3)4)73-29-33-17-21-37-41(25-33)49-58-45(37)57-46-38-22-18-35(31-75-55(69(9)10)70(11)12)27-43(38)51(59-46)64-52-44-28-36(32-76-56(71(13)14)72(15)16)20-24-40(44)48(63-52)62-50-42-26-34(19-23-39(42)47(60-49)61-50)30-74-54(67(5)6)68(7)8;;;;;/h17-28H,29-32H2,1-16H3;4*1H;/q+2;;;;;+2/p-4 |
InChI 键 |
KDXHLJMVLXJXCW-UHFFFAOYSA-J |
规范 SMILES |
CN(C)C(=[N+](C)C)SCC1=CC2=C(C=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C=C(C=CC7=C([N-]6)[N-]3)CSC(=[N+](C)C)N(C)C)C8=C5C=C(C=C8)CSC(=[N+](C)C)N(C)C)C9=C4C=C(C=C9)CSC(=[N+](C)C)N(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2H,6H-[1,3]dioxolo[4,5-f]indazol-3-yl}acetic acid](/img/structure/B12103089.png)



![tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12103103.png)


![[1,1'-Biphenyl]-4-amine, 4'-bromo-N-phenyl-](/img/structure/B12103130.png)


![CarbaMicacid,[2-[[2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranosyl]oxy]ethyl]-,phenylMethylester(9CI)](/img/structure/B12103150.png)
![Benzamide, N-[1,2-dihydro-1-(2-C-methyl-beta-D-arabinofuranosyl)-2-oxo-4-pyrimidinyl]-](/img/structure/B12103158.png)
![Ethyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B12103165.png)

